molecular formula C16H23ClN2O4 B14556712 N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine CAS No. 62023-79-4

N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine

Cat. No.: B14556712
CAS No.: 62023-79-4
M. Wt: 342.82 g/mol
InChI Key: QOAZZKLGKZIHIQ-MOKVOYLWSA-N
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Description

N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a chlorophenyl group, and a hydroxybutanoyl group attached to an L-leucine backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

62023-79-4

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

(2S)-2-[[3-amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H23ClN2O4/c1-9(2)7-13(16(22)23)19-15(21)14(20)12(18)8-10-3-5-11(17)6-4-10/h3-6,9,12-14,20H,7-8,18H2,1-2H3,(H,19,21)(H,22,23)/t12?,13-,14?/m0/s1

InChI Key

QOAZZKLGKZIHIQ-MOKVOYLWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)Cl)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)Cl)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylacetic acid with ammonia to form 4-chlorophenylacetamide. This intermediate is then subjected to a series of reactions, including hydrolysis, reduction, and coupling with L-leucine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amino group results in an amine. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Amino-4-(4-bromophenyl)-2-hydroxybutanoyl]-L-leucine
  • N-[3-Amino-4-(4-fluorophenyl)-2-hydroxybutanoyl]-L-leucine
  • N-[3-Amino-4-(4-methylphenyl)-2-hydroxybutanoyl]-L-leucine

Uniqueness

N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from its analogs .

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